(+)-Amlodipine

描述

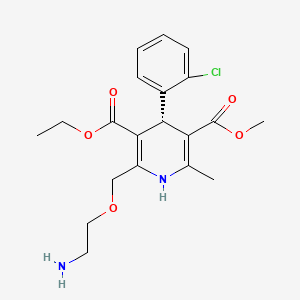

Structure

3D Structure

属性

IUPAC Name |

3-O-ethyl 5-O-methyl (4R)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIQEAQVCYTUBX-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430938 |

Source

|

| Record name | (R)-Amlodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103129-81-3 |

Source

|

| Record name | (+)-Amlodipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103129-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amlodipine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Amlodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMLODIPINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUH55G7ZTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+)-Amlodipine on Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic for hypertension and angina. It is administered as a racemic mixture of S-(-)- and R-(+)-enantiomers, each possessing distinct pharmacological activities that contribute to its overall therapeutic effect on vascular smooth muscle. This technical guide provides a comprehensive overview of the molecular mechanisms of action of both enantiomers, with a focus on their effects on vascular smooth muscle cells (VSMCs). We present quantitative data on their efficacy, detailed protocols for key experimental assays, and visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Stereospecific Interactions with Vascular Smooth Muscle

The therapeutic efficacy of racemic amlodipine stems from the distinct and complementary actions of its two enantiomers. The S-(-)-amlodipine isomer is the primary contributor to vasodilation through its potent blockade of L-type calcium channels, while the R-(+)-amlodipine isomer exhibits ancillary effects, including the stimulation of nitric oxide synthesis.

S-(-)-Amlodipine: The Potent Vasodilator

The principal mechanism of action of S-(-)-amlodipine is the stereoselective inhibition of voltage-gated L-type calcium channels (Ca_v_1.2) in vascular smooth muscle cells.[1][2] This blockade prevents the influx of extracellular calcium (Ca²⁺) into the cell, a critical step in the initiation of smooth muscle contraction.[1] By reducing intracellular Ca²⁺ concentration, S-(-)-amlodipine leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[3]

R-(+)-Amlodipine: A Modulator of Nitric Oxide Production

While significantly less potent as a calcium channel blocker, the R-(+)-enantiomer of amlodipine contributes to vasodilation through a distinct mechanism: the stimulation of endothelial nitric oxide synthase (eNOS) activity.[4] This leads to an increased production of nitric oxide (NO), a potent endogenous vasodilator. NO diffuses from the endothelium to the underlying vascular smooth muscle, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.[4]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of amlodipine and its enantiomers from various in vitro studies.

Table 1: Inhibitory Concentration (IC₅₀) of S-(-)-Amlodipine on Vascular Smooth Muscle Contraction

| Cell Type/Tissue | Stimulus | Assay | IC₅₀ (nM) | Reference(s) |

| Rat Aorta | Ca²⁺-induced contraction | Contraction Assay | 1.9 | [5][6] |

| Rat Aorta | K⁺ (45 mM)-induced contraction | Contraction Assay | 19.4 | [5] |

Table 2: Inhibitory Concentration (IC₅₀) of Amlodipine on Vascular Smooth Muscle Cell Proliferation

| Cell Type | Stimulus | Assay | IC₅₀ (µM) | Reference(s) |

| Rat Aortic VSMCs | Serum-induced | DNA Synthesis | 0.1 - 10 | [7] |

| Rat Aortic VSMCs | Thrombin-induced | DNA Synthesis | 0.1 - 10 | [7] |

| Rat Aortic VSMCs | bFGF-induced | DNA Synthesis | 0.1 - 10 | [7] |

| Human VSMCs | bFGF-induced | p42/p44 MAPK activation | 0.001 - 0.1 | [8] |

Table 3: Effective Concentration (EC) of R-(+)-Amlodipine on Nitric Oxide Production

| Cell Type | Effect | Assay | Effective Concentration | Reference(s) |

| Porcine Endothelial Cells | Long-term (24h) NO formation | - | 0.1 - 10 µM | [9] |

| Spontaneously Hypertensive Rat Aortic and Glomerular Endothelial Cells | Increased NO release | Amperometric Nanosensors | 5 mg/kg/day (in vivo) | [4] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the enantiomers of amlodipine in vascular smooth muscle and endothelial cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of amlodipine on vascular smooth muscle.

Whole-Cell Patch-Clamp Electrophysiology for L-type Ca²⁺ Current Measurement

Objective: To measure the inhibitory effect of S-(-)-amlodipine on L-type Ca²⁺ currents in isolated vascular smooth muscle cells.

Materials:

-

Isolated vascular smooth muscle cells (e.g., from rabbit ear artery)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl₂, 10 BaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 130 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH)

-

S-(-)-amlodipine stock solution (in DMSO) and serial dilutions

Procedure:

-

Isolate single vascular smooth muscle cells using established enzymatic digestion protocols.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a single, healthy VSMC.

-

Hold the cell at a holding potential of -80 mV to inactivate sodium channels.

-

Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type Ca²⁺ currents (carried by Ba²⁺ in this protocol).

-

Record baseline currents in the absence of the drug.

-

Perfuse the cell with the external solution containing increasing concentrations of S-(-)-amlodipine.

-

Record the currents at each concentration after steady-state inhibition is reached.

-

Analyze the data to determine the concentration-dependent inhibition of the peak inward current and calculate the IC₅₀ value.

Intracellular Calcium Imaging with Fura-2 AM

Objective: To measure the effect of amlodipine on intracellular Ca²⁺ concentration in VSMCs.

Materials:

-

Cultured vascular smooth muscle cells (e.g., A7r5 cell line)

-

Fluorescence microscope with an imaging system capable of ratiometric imaging

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Amlodipine stock solution and dilutions

-

Agonist to induce Ca²⁺ influx (e.g., KCl or a vasoconstrictor)

Procedure:

-

Seed VSMCs on glass-bottom dishes and culture until they reach the desired confluency.

-

Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Incubate for an additional 30 minutes to allow for complete de-esterification of the dye.

-

Mount the dish on the microscope stage and perfuse with HBSS.

-

Acquire baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.

-

Perfuse the cells with the desired concentration of amlodipine for a specified pre-incubation period.

-

Stimulate the cells with an agonist to induce a Ca²⁺ response.

-

Continuously record the fluorescence ratio (F340/F380) to monitor changes in intracellular Ca²⁺ concentration.

-

Note: Due to potential fluorescent interactions between amlodipine and Fura-2, alternative dyes like Rhod-2 may be considered for validation.[10]

Western Blotting for ERK1/2 Phosphorylation

Objective: To determine the effect of amlodipine on the phosphorylation of ERK1/2 in VSMCs.

Materials:

-

Cultured VSMCs

-

Amlodipine and growth factor (e.g., bFGF) solutions

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture VSMCs to near confluence and serum-starve overnight.

-

Pre-treat cells with various concentrations of amlodipine for a specified time.

-

Stimulate the cells with a growth factor (e.g., bFGF) for a short period (e.g., 5-15 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the antibody for total ERK1/2 to normalize the data.

-

Quantify the band intensities to determine the relative phosphorylation of ERK1/2.

Nitric Oxide Measurement using the Griess Assay

Objective: To measure the effect of R-(+)-amlodipine on nitric oxide production in endothelial cells.

Materials:

-

Cultured endothelial cells (e.g., HUVECs)

-

R-(+)-amlodipine solutions

-

Cell culture medium

-

Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrite standard solutions

Procedure:

-

Culture endothelial cells in multi-well plates until confluent.

-

Replace the medium with fresh medium containing various concentrations of R-(+)-amlodipine.

-

Incubate the cells for the desired period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Add the Griess reagent to the supernatant and to the nitrite standards in a 96-well plate.

-

Incubate in the dark at room temperature for 15-30 minutes to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Conclusion

The mechanism of action of (+)-amlodipine on vascular smooth muscle is a multifaceted process involving the distinct actions of its S-(-) and R-(+) enantiomers. S-(-)-amlodipine's primary role as a potent L-type calcium channel blocker is the cornerstone of its vasodilatory and antihypertensive effects. Concurrently, R-(+)-amlodipine contributes to vasodilation through the stimulation of endothelial nitric oxide production. Furthermore, amlodipine exhibits pleiotropic effects by modulating key signaling pathways involved in vascular smooth muscle cell proliferation, suggesting a role in mitigating vascular remodeling. A thorough understanding of these intricate mechanisms, supported by quantitative data and robust experimental methodologies, is crucial for the ongoing research and development of novel cardiovascular therapeutics.

References

- 1. Dual mechanism of action of amlodipine in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Calcium Channel Blocking Properties of Amlodipine in Vascular Smooth Muscle and Cardiac Muscle In Vitro: Evidence for Voltage Modulation of Vascular Dihydropyridine Receptors | Semantic Scholar [semanticscholar.org]

- 4. Amlodipine Increased Endothelial Nitric Oxide and Decreased Nitroxidative Stress Disproportionately to Blood Pressure Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amlodipine inhibition of serum-, thrombin-, or fibroblast growth factor-induced vascular smooth-muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amlodipine increases endothelial nitric oxide by dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ionbiosciences.com [ionbiosciences.com]

Data Presentation: Quantitative Comparison of Amlodipine Enantiomers

An In-depth Technical Guide to the Stereospecific Effects of (+)-Amlodipine on L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereospecific effects of amlodipine enantiomers on L-type calcium channels. Amlodipine, a widely prescribed medication for hypertension and angina, is a racemic mixture of two enantiomers: the (S)-(-) and (R)-(+)-forms.[1][2] The therapeutic effects of amlodipine are primarily attributed to the (S)-enantiomer, which exhibits a significantly higher affinity and blocking potency for L-type calcium channels compared to the (R)-enantiomer.[3][4] This document details the quantitative differences in their pharmacological activity, the experimental protocols used to elucidate these effects, and the distinct signaling pathways they modulate.

The pharmacological activity of amlodipine is highly stereospecific, with the (S)-enantiomer being the primary contributor to its L-type calcium channel blocking effects.[5] The following tables summarize the quantitative data from various studies, highlighting the differences in binding affinity and functional blockade between the enantiomers.

Table 1: Binding Affinity of Amlodipine Enantiomers to L-type Calcium Channels

| Enantiomer | Preparation | Ligand | K_d (nM) | B_max (pmol/mg protein) | Reference |

| (-)-Amlodipine | Rat cardiac membranes | (-)[³H]amlodipine | 1.64 ± 0.17 | 0.45 ± 0.08 | [6] |

Table 2: Functional Blockade of L-type Calcium Current (I_Ca-L) by (S)-Amlodipine in Rat Ventricular Myocytes

| Concentration (µmol/L) | % Blockade of I_Ca-L | Shift in Half-Activation Voltage (mV) | Shift in Half-Inactivation Voltage (mV) | Reference |

| 0.1 | 1.5 ± 0.2 | -16.01 ± 1.65 | -27.16 ± 4.48 | [5] |

| 0.5 | 25.4 ± 5.3 | -17.61 ± 1.60 | -28.69 ± 4.52 | [5] |

| 1 | 65.2 ± 7.3 | -20.17 ± 1.46 | -31.19 ± 4.17 | [5] |

| 5 | 78.4 ± 8.1 | -21.87 ± 1.69 | -32.63 ± 4.34 | [5] |

| 10 | 94.2 ± 5.0 | -24.09 ± 1.87 | -35.16 ± 4.46 | [5] |

Note: (R)-Amlodipine at the same concentrations had no significant effect on I_Ca-L.[5]

Table 3: Comparative Potency of Amlodipine Enantiomers

| Enantiomer | Relative Affinity for L-type Calcium Channel Receptor | Reference |

| (S)-Amlodipine | ~1000 times greater than (R)-Amlodipine | [3][7] |

| (R)-Amlodipine | ~1000 times weaker than (S)-Amlodipine | [7][8] |

Signaling Pathways

The two enantiomers of amlodipine interact with the cardiovascular system through distinct signaling pathways. The (S)-enantiomer acts as a canonical L-type calcium channel blocker, while the (R)-enantiomer has been shown to induce nitric oxide release.

(S)-Amlodipine Signaling Pathway

The primary mechanism of action for (S)-Amlodipine is the blockade of L-type calcium channels in vascular smooth muscle cells.[9][10] This inhibition of calcium influx leads to a cascade of intracellular events culminating in vasodilation and a reduction in blood pressure.[11]

References

- 1. Effects of different enantiomers of amlodipine on lipid profiles and vasomotor factors in atherosclerotic rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective pharmacokinetics of amlodipine in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of (S)-amlodipine and (R)-amlodipine on L-type calcium ch...: Ingenta Connect [ingentaconnect.com]

- 6. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Amlodipine - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

Beyond the Channel Blockade: An In-depth Technical Guide to the Molecular Targets of (+)-Amlodipine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina. Its therapeutic efficacy is primarily attributed to the potent and long-lasting inhibition of L-type calcium channels by its S(-)-enantiomer, leading to vasodilation. However, a growing body of evidence reveals that amlodipine, particularly its R(+)-enantiomer, possesses a repertoire of pharmacological activities that extend beyond calcium channel blockade. These "off-target" effects contribute to the drug's pleiotropic benefits, including its anti-atherosclerotic and cardioprotective properties. This technical guide provides a comprehensive exploration of the non-canonical molecular targets of (+)-amlodipine and the racemic mixture, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Modulation of Endothelial Nitric Oxide Synthase (eNOS) and Nitric Oxide Bioavailability

One of the most significant non-calcium channel effects of amlodipine is its ability to enhance the production and bioavailability of nitric oxide (NO), a critical signaling molecule for vascular health.

Enantiomer-Specific Effects on NO Release

Notably, this effect is primarily attributed to the R(+)-enantiomer. Studies have shown that (+)-amlodipine stimulates the release of nitric oxide from coronary microvessels in a concentration-dependent manner, an effect not observed with the S(-)-enantiomer[1][2]. This release is dependent on the production of kinins, as it is blocked by a B2-kinin receptor antagonist[1][2].

Amlodipine (Racemate) and eNOS Phosphorylation

Racemic amlodipine has been demonstrated to activate eNOS by altering its phosphorylation state. It promotes the phosphorylation of eNOS at the activating site, Serine 1177 (Ser1177), and reduces phosphorylation at the inhibitory site, Threonine 495 (Thr495)[3]. This dual action leads to increased eNOS activity and NO production. This modulation of eNOS phosphorylation is thought to be mediated, at least in part, by the inhibition of Protein Kinase C (PKC)[3].

Quantitative Data: eNOS Activation

| Compound | Effect | Concentration | Model System | Reference |

| (+)-Amlodipine | 45 ± 5 pmol/mg/20 min increase in nitrite release | 10⁻⁶ M | Isolated coronary microvessels | [1][2] |

| Amlodipine (racemate) | 57 ± 12 pmol/mg/20 min increase in nitrite release | 10⁻⁶ M | Isolated coronary microvessels | [1] |

| Amlodipine (racemate) | Concentration-dependent increase in basal NO release | 0.1-10 µmol/l | Porcine endothelial cell cultures | [4] |

Signaling Pathway: (+)-Amlodipine-Induced NO Release

Caption: (+)-Amlodipine stimulates kinin production, leading to B2 kinin receptor-mediated activation of eNOS and subsequent nitric oxide release.

Experimental Protocol: Measurement of eNOS Phosphorylation via Western Blot

A detailed protocol for assessing eNOS phosphorylation is available in the Appendix.

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

The abnormal proliferation of vascular smooth muscle cells is a key event in the pathogenesis of atherosclerosis and restenosis. Amlodipine has been shown to inhibit VSMC proliferation through mechanisms independent of its calcium channel blocking activity.

Inhibition of the MAPK/ERK Pathway

Growth factors such as basic fibroblast growth factor (bFGF) and thrombin stimulate VSMC proliferation via the Ras-Raf-MEK-ERK (p42/p44 MAPK) signaling cascade. Amlodipine dose-dependently inhibits the activation of p42/p44 MAPKs in response to these mitogens, thereby attenuating the downstream signaling that leads to cell proliferation[5][6].

Upregulation of p21(Waf1/Cip1)

Amlodipine has been found to induce the expression of the cyclin-dependent kinase inhibitor p21(Waf1/Cip1), a potent inhibitor of cell cycle progression. This induction leads to cell cycle arrest in the G1 phase[7][8]. This effect is independent of intracellular calcium changes and involves the activation of the glucocorticoid receptor (GR) and the transcription factor C/EBP-alpha.

Quantitative Data: VSMC Proliferation Inhibition

| Compound | Effect | Concentration Range | Model System | Reference |

| Amlodipine (racemate) | Dose-dependent inhibition of p42/p44 MAPKs activation | 1-100 nM | Human VSMCs | [5] |

| Amlodipine (racemate) | Inhibition of serum-, bFGF-, and thrombin-induced proliferation | 0.1-10 µM | Rat aortic VSMCs | [6] |

| Amlodipine (racemate) | Significant inhibition of serum-induced proliferation | 10⁻⁸ to 10⁻⁶ M | Human VSMCs | [9] |

Signaling Pathway: Amlodipine's Anti-Proliferative Effects in VSMCs

Caption: Amlodipine inhibits VSMC proliferation by blocking the MAPK/ERK pathway and upregulating the cell cycle inhibitor p21(Waf1/Cip1).

Experimental Protocol: VSMC Proliferation Assay (BrdU Incorporation)

A detailed protocol for the Bromodeoxyuridine (BrdU) incorporation assay is provided in the Appendix.

Modulation of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, and their dysregulation is implicated in atherosclerosis and plaque instability.

Amlodipine has been shown to modulate the expression and activity of several MMPs. Specifically, it can decrease the expression of MMP-1 in human vascular endothelial cells stimulated with interleukin-1β[10]. In cardiac fibroblasts, amlodipine has been observed to decrease the expression of MMP-2[11]. However, another study suggested that amlodipine could potentiate MMP-9 activity in a model of aneurysmal disease, indicating that its effects on MMPs may be context-dependent[12]. To date, there is a lack of specific data on the effects of the (+)-enantiomer on MMP activity.

Experimental Protocol: Gelatin Zymography for MMP Activity

A detailed protocol for gelatin zymography to assess MMP-2 and MMP-9 activity is available in the Appendix.

Antioxidant Properties

Oxidative stress is a key contributor to endothelial dysfunction and the progression of cardiovascular disease. Amlodipine has demonstrated significant antioxidant properties.

In vitro studies have shown that amlodipine can directly quench superoxide anions, although at high concentrations (150 µM)[4]. In a more physiological model, amlodipine at a lower concentration (10 µM) attenuated the release of reactive oxygen species from endothelial cells by over 60%[4]. It has also been shown to reduce lipid peroxidation, as measured by malondialdehyde (MDA) levels, and increase the activity of the antioxidant enzyme superoxide dismutase (SOD) in hypertensive patients[13][14]. The antioxidant activity of amlodipine is thought to be related to its high lipophilicity, allowing it to accumulate in cell membranes and protect lipids from oxidation. There is currently no specific quantitative data available for the antioxidant properties of the (+)-enantiomer.

Quantitative Data: Antioxidant Effects

| Compound | Effect | Concentration | Model System | Reference |

| Amlodipine (racemate) | Quenching of superoxide anions | 150 µM | Cell-free system | [4] |

| Amlodipine (racemate) | >60% attenuation of reactive oxygen species release | 10 µM | Native endothelial cells | [4] |

| Amlodipine (racemate) | Significant reduction in plasma malondialdehyde | 5 mg daily | Hypertensive patients | [13][14] |

| Amlodipine (racemate) | Significant increase in superoxide dismutase levels | 5 mg daily | Hypertensive patients | [13][14] |

Conclusion

The therapeutic profile of amlodipine is more complex and nuanced than its classification as a simple L-type calcium channel blocker would suggest. The evidence strongly indicates that amlodipine, and particularly its (+)-enantiomer, engages with a variety of molecular targets that are central to vascular health and disease. The stimulation of endothelial nitric oxide production by (+)-amlodipine, coupled with the anti-proliferative, MMP-modulating, and antioxidant effects of the racemic mixture, likely contribute significantly to its clinical benefits in reducing cardiovascular events. Further research into the specific molecular interactions of the (+)-enantiomer will be crucial for a complete understanding of amlodipine's pharmacological actions and may pave the way for the development of novel cardiovascular therapies with enhanced pleiotropic effects.

Appendix: Detailed Experimental Protocols

A.1 Western Blot for eNOS Phosphorylation

-

Sample Preparation: Culture endothelial cells (e.g., HUVECs) to confluence. Treat with (+)-Amlodipine or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 7.5% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-eNOS (Ser1177 or Thr495) and total eNOS overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect chemiluminescence using an appropriate substrate and imaging system.

-

Analysis: Quantify band intensities and express the results as the ratio of phosphorylated eNOS to total eNOS.

A.2 VSMC Proliferation Assay (BrdU Incorporation)

-

Cell Culture: Seed vascular smooth muscle cells in a 96-well plate and allow them to adhere. Synchronize cells by serum starvation for 24-48 hours.

-

Treatment: Treat cells with mitogens (e.g., bFGF) in the presence or absence of various concentrations of (+)-Amlodipine for 24 hours.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Detection: Fix and denature the DNA according to the manufacturer's protocol. Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP). Add the substrate and measure the colorimetric or fluorometric signal using a microplate reader.

-

Analysis: Express the results as a percentage of the mitogen-stimulated control.

A.3 Gelatin Zymography for MMP-2 and MMP-9 Activity

-

Sample Preparation: Culture cells (e.g., cardiac fibroblasts or endothelial cells) in serum-free media. Treat with (+)-Amlodipine or vehicle control. Collect the conditioned media and centrifuge to remove cellular debris.

-

Zymography Gel Electrophoresis: Prepare a 10% SDS-polyacrylamide gel containing 0.1% gelatin. Load equal amounts of protein from the conditioned media mixed with non-reducing sample buffer. Run the gel at 4°C.

-

Enzyme Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature. Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 18-24 hours.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of MMP activity will appear as clear bands against a blue background.

-

Analysis: Quantify the clear bands using densitometry. Pro- and active forms of MMP-2 and MMP-9 can be distinguished by their molecular weights.

References

- 1. Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amlodipine inhibition of serum-, thrombin-, or fibroblast growth factor-induced vascular smooth-muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amlodipine and vascular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Amlodipine inhibits expression of matrix metalloproteinase-1 and its inhibitor in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - UK [thermofisher.com]

- 12. Amlodipine potentiates metalloproteinase activity and accelerates elastin degradation in a model of aneurysmal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antihypertensive and Antioxidant Action of Amlodipine and Vitamin C in Patients of Essential Hypertension [jstage.jst.go.jp]

- 14. Antihypertensive and antioxidant action of amlodipine and vitamin C in patients of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Endothelial-Protective Effects of (+)-Amlodipine: A Deep Dive into eNOS Modulation

For Immediate Release

[City, State] – [Date] – In the landscape of cardiovascular therapeutics, the calcium channel blocker amlodipine has long been a cornerstone for managing hypertension. Beyond its well-established vasodilatory effects, a growing body of evidence illuminates a distinct, vasoprotective role for its dextrorotatory enantiomer, (+)-amlodipine (also known as R-amlodipine). This technical guide delves into the intricate molecular mechanisms by which (+)-amlodipine modulates endothelial nitric oxide synthase (eNOS), the key enzyme responsible for producing the critical signaling molecule, nitric oxide (NO). This exploration is particularly pertinent for researchers, scientists, and drug development professionals seeking to understand the nuanced, pleiotropic effects of cardiovascular drugs.

Executive Summary

Amlodipine, a racemic mixture of S(-) and R(+) enantiomers, exerts its primary antihypertensive effect through the potent L-type calcium channel blockade by the S(-) enantiomer. However, the R(+) enantiomer, with significantly weaker calcium channel blocking activity, paradoxically stimulates NO production.[1] This guide will elucidate the multifaceted pathways through which (+)-amlodipine enhances eNOS activity and NO bioavailability, contributing to improved endothelial function. These mechanisms include direct modulation of eNOS phosphorylation, disruption of inhibitory protein-protein interactions, and engagement of upstream signaling cascades.

The Dichotomy of Amlodipine Enantiomers

While racemic amlodipine is prescribed clinically, its constituent enantiomers possess distinct pharmacological profiles. The S(-)-amlodipine is the primary contributor to L-type calcium channel blockade.[1] In contrast, (+)-amlodipine is principally responsible for the increase in nitric oxide release.[1] This functional separation underscores the importance of investigating the specific effects of the (+)-enantiomer to fully appreciate the therapeutic breadth of amlodipine.

Mechanisms of (+)-Amlodipine-Mediated eNOS Modulation

(+)-Amlodipine employs a multi-pronged approach to enhance eNOS function, moving beyond simple calcium channel antagonism. The following sections dissect the primary molecular pathways.

Regulation of eNOS Phosphorylation

The activity of eNOS is exquisitely controlled by phosphorylation at key serine and threonine residues. (+)-Amlodipine favorably modulates this phosphorylation state to promote enzyme activation. Specifically, amlodipine has been shown to increase phosphorylation at the activating site, Serine 1177 (Ser1177), while simultaneously decreasing phosphorylation at the inhibitory site, Threonine 495 (Thr495).[2] This dual action serves to "turn on" the enzyme.

This effect is, at least in part, mediated by the inhibition of Protein Kinase C (PKC), an enzyme that typically phosphorylates Thr495.[2][3] By attenuating PKC activity, amlodipine relieves this inhibitory brake on eNOS.[2]

Unclamping eNOS from Caveolin-1

In its quiescent state, eNOS is bound to caveolin-1, an integral membrane protein of endothelial caveolae, which acts as a negative regulator. Amlodipine, due to its lipophilic nature, partitions into cholesterol-rich cell membranes and disrupts this inhibitory eNOS/caveolin-1 interaction.[4][5][6] This "unclamping" releases eNOS from its inhibitory scaffold, making it more accessible to activating signals and enhancing NO production in response to agonists like bradykinin and VEGF.[4][5][6] This effect is specific to amlodipine and is not observed with other calcium channel blockers like verapamil or nifedipine.[4][5]

Kinin-Dependent NO Release

Several studies have demonstrated that the NO-releasing effect of amlodipine is dependent on the local production of kinins and activation of the bradykinin B2 receptor.[1][7][8] The release of NO stimulated by (+)-amlodipine can be abolished by HOE-140, a B2-kinin receptor antagonist.[1][7][8] This suggests that (+)-amlodipine may stimulate kallikrein activity, a serine protease that cleaves kininogen to produce bradykinin, which in turn acts as a potent stimulator of eNOS.

Involvement of the PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a well-established upstream activator of eNOS. Activation of Akt (also known as protein kinase B) leads to the direct phosphorylation of eNOS at Ser1177, enhancing its activity. There is evidence to suggest that amlodipine can activate the PI3K/Akt pathway, thereby contributing to increased eNOS phosphorylation and NO production.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies investigating the effects of amlodipine and its enantiomers on NO production and eNOS activity.

Table 1: Effect of Amlodipine and its Enantiomers on Nitric Oxide (NO) Production

| Compound | Concentration | Cell/Tissue Type | % Increase in NO/Nitrite Production (vs. Control) | Reference |

| (+)-Amlodipine | 10-6 M | Canine Coronary Microvessels | ~61% (45 ± 5 pmol/mg/20 min) | [1] |

| Racemic Amlodipine | 10-6 M | Canine Coronary Microvessels | ~77% (57 ± 12 pmol/mg/20 min) | [1] |

| Racemic Amlodipine | 10-5 M | Canine Coronary Microvessels | ~85% (from 74±5 to 130±8 pmol/mg) | [7] |

| Racemic Amlodipine | - | Hypertensive Patients (in vivo) | Significant increase in exhaled NO at rest and during exercise | [11][12] |

| Racemic Amlodipine | - | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant increase (more marked than S(-)-amlodipine) | [2][13] |

| S(-)-Amlodipine | Up to 10-6 M | Canine Coronary Microvessels | No effect | [1] |

| S(-)-Amlodipine | - | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant increase | [2][13] |

Table 2: Effect of Amlodipine on eNOS Phosphorylation in HUVECs

| Treatment | Phosphorylation Site | Effect | Reference |

| Racemic Amlodipine | Ser1177 | Increased phosphorylation | [2][13] |

| Racemic Amlodipine | Thr495 | Decreased phosphorylation | [2][13] |

| S(-)-Amlodipine | Ser1177 / Thr495 | No similar effects to racemic amlodipine | [2][13] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research.

Measurement of Nitric Oxide (NO) Production

-

Griess Reaction: A common method for quantifying nitrite (NO₂⁻), a stable breakdown product of NO in aqueous solutions. Supernatants from cell cultures or tissue homogenates are mixed with Griess reagent (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine). The resulting azo dye formation is measured spectrophotometrically at ~540 nm. The concentration of nitrite is then determined by comparison to a sodium nitrite standard curve.[8]

-

Electron Spin Resonance (ESR) Spectroscopy: A highly sensitive technique for the direct detection of NO. In these experiments, native endothelial cells are incubated with amlodipine, and the NO produced is trapped using an iron-dithiocarbamate complex (e.g., Fe(DETC)₂). The resulting stable paramagnetic complex is then detected and quantified by ESR spectroscopy.[3]

Western Blotting for eNOS Phosphorylation

-

Cell Lysis and Protein Quantification: Human Umbilical Vein Endothelial Cells (HUVECs) are treated with amlodipine for various time points. The cells are then lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total eNOS, phospho-eNOS (Ser1177), or phospho-eNOS (Thr495). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[2]

Co-immunoprecipitation for eNOS-Caveolin Interaction

-

Cell Lysis and Immunoprecipitation: Endothelial cells are treated with amlodipine or a vehicle control. Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions. The cell lysates are then incubated with an antibody against eNOS or caveolin-1, which is coupled to protein A/G-agarose beads. This step selectively pulls down the target protein and any interacting partners.

-

Western Blot Analysis: The beads are washed to remove non-specifically bound proteins. The immunoprecipitated proteins are then eluted, separated by SDS-PAGE, and analyzed by Western blotting using antibodies against both eNOS and caveolin-1 to determine the extent of their co-precipitation. A decrease in the amount of co-immunoprecipitated protein in amlodipine-treated cells indicates a disruption of the interaction.[4][6]

Conclusion and Future Directions

The evidence strongly indicates that (+)-amlodipine possesses significant eNOS-modulating capabilities that are independent of its L-type calcium channel blocking effects. Through a combination of promoting activating phosphorylation, inhibiting inhibitory phosphorylation, disrupting the eNOS-caveolin-1 complex, and engaging kinin-dependent pathways, (+)-amlodipine enhances the production of vasoprotective nitric oxide. These findings provide a molecular basis for the observed benefits of amlodipine on endothelial function and may have implications for the development of novel, endothelium-targeted cardiovascular therapies.

Future research should aim to further delineate the relative contributions of each of these pathways to the overall effect of (+)-amlodipine in different vascular beds and disease states. Additionally, exploring the potential for enantiomer-pure formulations of (+)-amlodipine could open new avenues for therapies that maximize endothelial protection while minimizing systemic side effects associated with potent calcium channel blockade.

References

- 1. Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of amlodipine and S(-)-amlodipine on vascular endothelial function in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. The calcium channel blocker amlodipine promotes the unclamping of eNOS from caveolin in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Amlodipine promotes kinin-mediated nitric oxide production in coronary microvessels of failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amlodipine inhibits TNF-alpha production and attenuates cardiac dysfunction induced by lipopolysaccharide involving PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Amlodipine increases nitric oxide production in exhaled air during exercise in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

Technical Guide: Intracellular Signaling Pathways Modulated by (+)-Amlodipine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is clinically available as a racemic mixture of (+)-(R)- and (-)-(S)-enantiomers. While the (S)-enantiomer is a potent L-type calcium channel blocker responsible for the primary antihypertensive effect, the (+)-(R)-enantiomer exhibits distinct pharmacological activities that contribute to the pleiotropic effects of the racemic drug. This technical guide provides an in-depth analysis of the intracellular signaling pathways preferentially modulated by (+)-Amlodipine. The primary focus is on the well-documented role of (+)-Amlodipine in stimulating the endothelial nitric oxide synthase (eNOS) pathway. Additionally, this guide will discuss the impact of racemic amlodipine on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and its anti-inflammatory effects, with the caveat that the specific contributions of the (+)-enantiomer to these pathways are less defined. This document synthesizes quantitative data, detailed experimental protocols, and visual pathway diagrams to serve as a comprehensive resource for cardiovascular and pharmacological research.

The Endothelial Nitric Oxide Synthase (eNOS)/Nitric Oxide (NO) Pathway

The most distinctly characterized signaling pathway affected by (+)-Amlodipine, independent of L-type calcium channel blockade, is the activation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO). This effect is predominantly attributed to the (+)-(R)-enantiomer of amlodipine.[1]

Mechanism of Action

(+)-Amlodipine enhances eNOS activity through a multi-faceted mechanism involving post-translational modification of the eNOS enzyme, primarily through changes in its phosphorylation state.[2][3] This occurs via a B2 kinin receptor-independent mechanism that involves the inhibition of Protein Kinase C (PKC).[2][3][4]

The key molecular events are:

-

Inhibition of Protein Kinase C (PKC): (+)-Amlodipine attenuates the activity of PKC in endothelial cells.[2][3][4]

-

Modulation of eNOS Phosphorylation:

-

Increased Phosphorylation at Serine 1177 (Ser1177): This is an activating phosphorylation site. (+)-Amlodipine treatment leads to a significant increase in phosphorylation at this site.[2][3]

-

Decreased Phosphorylation at Threonine 495 (Thr495): This is an inhibitory phosphorylation site. (+)-Amlodipine promotes the dephosphorylation of this residue, further contributing to eNOS activation.[2][3]

-

-

Dissociation from Caveolin-1: Amlodipine can induce the segregation of eNOS from its inhibitory binding partner, caveolin-1, in the caveolae of endothelial cells. This dissociation leads to increased eNOS activity.[5]

-

Increased Nitric Oxide (NO) Production: The net result of these events is an enhanced production and release of NO from endothelial cells, leading to vasodilation and other vasoprotective effects.

Quantitative Data

The following table summarizes the quantitative effects of (+)-Amlodipine on the eNOS/NO pathway.

| Parameter | Species/Cell Type | Concentration of (+)-Amlodipine | Effect | Reference |

| Nitrite Release | Canine Coronary Microvessels | 10-6 M | 45 ± 5 pmol/mg/20 min increase | [1] |

| NO Release | Aortic Endothelial Cells (in vivo, racemic) | 5 mg/kg/day for 8 weeks | Increased from 55 ± 6 nM to 101 ± 3 nM | [6][7] |

| eNOS Phosphorylation at Ser1177 | Human Umbilical Vein Endothelial Cells (HUVECs) (racemic) | 1 µmol/l | Time-dependent increase, maximal at 20-30 min | [8] |

| eNOS Phosphorylation at Thr495 | Human Umbilical Vein Endothelial Cells (HUVECs) (racemic) | 1 µmol/l | Time-dependent decrease, maximal at 20-30 min | [8] |

Experimental Protocols

This protocol is adapted for measuring nitrite, a stable breakdown product of NO, in the supernatant of cultured endothelial cells.

-

Cell Culture and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until confluent.

-

Replace the medium with a low-serum medium and treat the cells with various concentrations of (+)-Amlodipine or vehicle control for the desired time period.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

Griess Reaction:

-

In a 96-well plate, add 50 µL of the collected supernatant.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Quantification:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

This protocol details the procedure for assessing the phosphorylation status of eNOS at Ser1177 and Thr495.

-

Cell Lysis and Protein Quantification:

-

After treatment with (+)-Amlodipine, wash the endothelial cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-eNOS (Ser1177), phospho-eNOS (Thr495), and total eNOS overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated eNOS signals to the total eNOS signal to determine the relative phosphorylation level.

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

Disclaimer: The following data primarily pertains to racemic amlodipine. The specific contribution of (+)-Amlodipine to these effects is not yet fully elucidated.

Racemic amlodipine has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key process in the pathogenesis of atherosclerosis. This anti-proliferative effect is partly mediated by the inhibition of the MAPK/ERK signaling pathway.[9]

Mechanism of Action

Growth factors, such as basic fibroblast growth factor (bFGF), activate the Ras/Raf/MEK/ERK cascade, leading to the phosphorylation and activation of ERK1/2 (p44/42 MAPK). Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell proliferation. Racemic amlodipine has been shown to inhibit the bFGF-induced activation of ERK1/2 in a dose-dependent manner.[9]

Quantitative Data (Racemic Amlodipine)

| Parameter | Cell Type | Concentration of Amlodipine | Effect | Reference |

| p42/p44 MAPK Activation (by bFGF) | Human VSMCs | 1-100 nM | Dose-dependent inhibition | [9] |

| VSMC Proliferation (serum-induced) | Human VSMCs | 10-8 to 10-6 M | Significant inhibition | [1] |

Experimental Protocol: VSMC Proliferation Assay (BrdU Incorporation)

-

Cell Seeding and Synchronization:

-

Seed VSMCs in a 96-well plate and allow them to adhere.

-

Synchronize the cells by serum starvation for 24 hours.

-

-

Treatment:

-

Treat the cells with a mitogen (e.g., 5% FCS or 20 ng/mL bFGF) in the presence of various concentrations of amlodipine or vehicle control for 24-48 hours.

-

-

BrdU Labeling:

-

Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow incorporation into newly synthesized DNA.

-

-

Detection:

-

Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a peroxidase enzyme.

-

Add a substrate that is converted by peroxidase into a colored product.

-

-

Quantification:

-

Measure the absorbance of the colored product using a microplate reader. The absorbance is directly proportional to the rate of cell proliferation.

-

Anti-Inflammatory Signaling

Disclaimer: The following data primarily pertains to racemic amlodipine. The specific contribution of (+)-Amlodipine to these effects is not yet fully elucidated.

Racemic amlodipine exhibits anti-inflammatory properties by modulating the expression of inflammatory mediators and inhibiting key inflammatory signaling pathways.

Mechanism of Action

Amlodipine's anti-inflammatory effects are mediated through several mechanisms:

-

Inhibition of Pro-inflammatory Cytokine and Chemokine Production: Amlodipine can suppress the production of TNF-α and IL-1β in activated vascular smooth muscle cells.[10] It also reduces the expression of monocyte chemoattractant protein-1 (MCP-1) and vascular cell adhesion molecule-1 (VCAM-1).[11]

-

Inhibition of NF-κB Signaling: Amlodipine can inhibit the phosphorylation of the p65 subunit of NF-κB, a key transcription factor that drives the expression of many pro-inflammatory genes.[11]

-

Modulation of PI3K/Akt Pathway: In some contexts, amlodipine has been shown to activate the PI3K/Akt pathway, which can have anti-inflammatory and cardioprotective effects.[12]

Quantitative Data (Racemic Amlodipine)

| Parameter | Cell Type/Model | Concentration of Amlodipine | Effect | Reference |

| TNF-α and IL-1β Formation | LPS/IFN-γ-treated rat aortic smooth muscle cells | 0.1 - 10 µM | Dose-dependent attenuation | [10] |

| MCP-1 and VCAM-1 Expression | AGE-LDL-treated human endothelial cells | Not specified | Reduction | [11] |

| p65 NF-κB Phosphorylation | AGE-LDL-treated human endothelial cells | Not specified | Decreased phosphorylation | [11] |

Experimental Protocol: Measurement of Cytokine Production (ELISA)

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., macrophages, endothelial cells, or smooth muscle cells).

-

Stimulate the cells with an inflammatory agent (e.g., LPS) in the presence of various concentrations of amlodipine or vehicle control.

-

-

Sample Collection:

-

Collect the cell culture supernatant at the end of the treatment period.

-

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α).

-

Add the collected supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that is converted by the enzyme to produce a colorimetric signal.

-

-

Quantification:

-

Measure the absorbance using a microplate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

-

Conclusion

(+)-Amlodipine possesses distinct intracellular signaling activities that are separate from the L-type calcium channel blockade of its (S)-enantiomer. The most significant and well-characterized of these is the activation of the eNOS/NO pathway through the inhibition of PKC and subsequent modulation of eNOS phosphorylation. This leads to increased NO bioavailability and contributes to the vasoprotective effects of racemic amlodipine. While racemic amlodipine also demonstrates inhibitory effects on the MAPK/ERK pathway and anti-inflammatory signaling cascades, further research is required to delineate the specific role of the (+)-enantiomer in these processes. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of amlodipine's enantiomers and their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. The calcium channel blocker amlodipine promotes the unclamping of eNOS from caveolin in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. academic.oup.com [academic.oup.com]

- 9. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Anti-oxidant and anti-inflammatory mechanisms of amlodipine action to improve endothelial cell dysfunction induced by irreversibly glycated LDL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amlodipine inhibits TNF-alpha production and attenuates cardiac dysfunction induced by lipopolysaccharide involving PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Stereoselective Pharmacology of Amlodipine: A Technical Guide for Researchers

Introduction

Amlodipine, a widely prescribed dihydropyridine calcium channel blocker for the management of hypertension and angina, is administered clinically as a racemic mixture of two enantiomers: S-(-)-amlodipine and R-(+)-amlodipine. The presence of a chiral center at the C4 position of the dihydropyridine ring gives rise to these non-superimposable mirror images. It is now well-established that the therapeutic effects and pharmacological activity of amlodipine are not equally distributed between these two isomers. This technical guide provides an in-depth comparative analysis of the pharmacological profiles of S-(-)-amlodipine and R-(+)-amlodipine, focusing on their distinct pharmacodynamics, pharmacokinetics, and clinical implications. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug design.

Pharmacodynamics: A Tale of Two Enantiomers

The differential pharmacology of amlodipine enantiomers is primarily rooted in their stereoselective interaction with their molecular target, the L-type voltage-gated calcium channels.

Mechanism of Action and Binding Affinity

The primary therapeutic action of amlodipine is the blockade of L-type calcium channels, which are crucial for the contraction of vascular smooth muscle and cardiac muscle. This blockade leads to vasodilation and a subsequent reduction in blood pressure. Extensive research has demonstrated that this pharmacological activity resides almost exclusively in the S-(-)-enantiomer.[1]

S-(-)-amlodipine exhibits a significantly higher binding affinity for L-type calcium channels, reported to be approximately 1000 times greater than that of the R-(+)-enantiomer.[1][2] This stereoselectivity is the cornerstone of the differing pharmacological profiles of the two isomers.

| Enantiomer | Target | Binding Affinity (Kd) | Reference |

| S-(-)-amlodipine | L-type Calcium Channel | 1.64 ± 0.17 nM | [3] |

| R-(+)-amlodipine | L-type Calcium Channel | >1000-fold lower than S-(-)-amlodipine | [2][4] |

Differential Physiological Effects

S-(-)-amlodipine: As the active moiety, S-(-)-amlodipine is responsible for the vasodilatory and antihypertensive effects of racemic amlodipine. By inhibiting calcium influx into vascular smooth muscle cells, it leads to arterial vasodilation, reduced peripheral resistance, and consequently, a lowering of blood pressure.

R-(+)-amlodipine: While possessing significantly weaker calcium channel blocking activity, the R-(+)-enantiomer is not pharmacologically inert. Some studies suggest that R-(+)-amlodipine may contribute to the nitric oxide (NO) signaling pathway. It has been proposed that R-(+)-amlodipine can stimulate the release of NO from vascular endothelial cells, which could also contribute to vasodilation. However, this enantiomer has also been implicated in some of the adverse effects associated with racemic amlodipine, most notably peripheral edema. The exact mechanisms underlying these effects are still under investigation.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profiles of the amlodipine enantiomers have been investigated, revealing some differences in their disposition in the body.

| Parameter | S-(-)-amlodipine | R-(+)-amlodipine | Racemic Amlodipine | Reference |

| Cmax (ng/mL) | Comparable to S-amlodipine from racemate | Lower than S-amlodipine from racemate | - | [5] |

| Tmax (h) | ~6-12 | ~6-12 | ~6-12 | [5] |

| AUC (ng·h/mL) | Higher than R-amlodipine from racemate | Lower than S-amlodipine from racemate | - | [5] |

| Half-life (h) | ~30-50 | ~30-50 | ~30-50 | [5] |

Studies in rats have shown that after administration of racemic amlodipine, the plasma concentration of the S-(-)-enantiomer is significantly higher than that of the R-(+)-enantiomer.[6] The pharmacokinetic profile of S-(-)-amlodipine administered as a single enantiomer is comparable to its profile when administered as part of the racemic mixture.[5]

Clinical Efficacy and Safety Profile

The distinct pharmacological properties of the amlodipine enantiomers have significant clinical implications, leading to the development and use of S-(-)-amlodipine as a standalone therapeutic agent.

Antihypertensive Efficacy

Clinical trials have consistently demonstrated that S-(-)-amlodipine at half the dose of the racemic mixture provides equivalent antihypertensive efficacy.[1][2]

| Study Drug | Dose | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Reference |

| S-(-)-amlodipine | 2.5 mg | Comparable to 5 mg racemic amlodipine | Comparable to 5 mg racemic amlodipine | [2] |

| Racemic Amlodipine | 5 mg | - | - | [2] |

| S-(-)-amlodipine | 5 mg | Significant reduction from baseline | Significant reduction from baseline | [1] |

Safety and Tolerability

A key advantage of S-(-)-amlodipine is its improved safety and tolerability profile compared to racemic amlodipine. The most notable difference is the significantly lower incidence of peripheral edema.[2]

| Adverse Event | S-(-)-amlodipine | Racemic Amlodipine | Reference |

| Peripheral Edema | Significantly lower incidence | Higher incidence | [2] |

| Headache | No significant difference | No significant difference | [7] |

| Flushing | No significant difference | No significant difference | [7] |

Experimental Protocols

Chiral Separation of Amlodipine Enantiomers

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

A common method for the analytical and preparative separation of amlodipine enantiomers is chiral HPLC.

-

Column: A chiral stationary phase (CSP) column, such as an Ultron ES-OVM ovomucoid chiral column (150mm x 4.6mm, 5µm), is typically used.[8]

-

Mobile Phase: A mixture of a buffer and an organic modifier is employed. For example, a mobile phase consisting of dibasic sodium phosphate buffer (20mM, pH 7.0) and acetonitrile (80:20 v/v) can be used.[8]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[8]

-

Temperature: The column is maintained at a constant temperature, for instance, 25°C.[8]

-

Detection: Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of 360 nm.[8]

-

Expected Results: Under these conditions, the R-(+)-amlodipine and S-(-)-amlodipine enantiomers are expected to have distinct retention times, allowing for their separation and quantification. For example, retention times of approximately 8.0 minutes for R-Amlodipine and 11.0 minutes for S-Amlodipine have been reported.[8]

Radioligand Binding Assay for L-type Calcium Channels

Objective: To determine the binding affinity (Kd) of S-(-)-amlodipine and R-(+)-amlodipine to L-type calcium channels.

-

Materials:

-

Radioligand: [3H]S-(-)-amlodipine.

-

Membrane Preparation: Rat cardiac membrane fragments rich in L-type calcium channels.

-

Competitors: Unlabeled S-(-)-amlodipine and R-(+)-amlodipine.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the rat cardiac membrane fragments with a fixed concentration of [3H]S-(-)-amlodipine.

-

For competition binding experiments, include increasing concentrations of unlabeled S-(-)-amlodipine or R-(+)-amlodipine in separate incubation tubes.

-

Incubate the mixture for a sufficient time to reach equilibrium (e.g., up to 5 hours at 25°C).[3]

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding.

-

Plot the specific binding as a function of the competitor concentration and fit the data to a one-site or two-site binding model to determine the IC50 values.

-

Calculate the Ki values using the Cheng-Prusoff equation.

-

In Vitro Functional Assay: Rat Aorta Relaxation

Objective: To assess the vasodilatory potency of S-(-)-amlodipine and R-(+)-amlodipine.

-

Materials:

-

Male Sprague-Dawley rats.

-

Krebs-Ringer bicarbonate solution.

-

Phenylephrine or KCl to induce contraction.

-

S-(-)-amlodipine and R-(+)-amlodipine stock solutions.

-

Organ bath system with isometric force transducers.

-

-

Procedure:

-

Isolate the thoracic aorta from the rats and cut it into rings.[9]

-

Mount the aortic rings in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

Allow the rings to equilibrate under a resting tension.

-

Induce a sustained contraction with a contractile agent like phenylephrine (e.g., 10⁻⁶ M) or KCl.[9]

-

Once a stable contraction is achieved, add cumulative concentrations of S-(-)-amlodipine or R-(+)-amlodipine to the organ bath.

-

Record the relaxation response as a percentage of the initial contraction.

-

-

Data Analysis:

-

Construct concentration-response curves for each enantiomer.

-

Calculate the EC50 values (the concentration of the drug that produces 50% of the maximal relaxation) to compare the potencies of the two enantiomers.

-

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

Objective: To evaluate the blood pressure-lowering effects of S-(-)-amlodipine and R-(+)-amlodipine in a genetic model of hypertension.

-

Animal Model: Male Spontaneously Hypertensive Rats (SHRs).

-

Drug Administration:

-

Prepare solutions of S-(-)-amlodipine and R-(+)-amlodipine in a suitable vehicle (e.g., sterile water).

-

Administer the drugs once daily via oral gavage at various doses (e.g., 2 to 20 mg/kg/day).

-

Include a vehicle control group.

-

-

Blood Pressure Measurement:

-

Measure systolic and diastolic blood pressure at regular intervals using a non-invasive tail-cuff method or via telemetry.

-

-

Procedure:

-

Acclimatize the SHRs to the experimental conditions.

-

Record baseline blood pressure measurements.

-

Administer the respective treatments to different groups of rats for a specified duration (e.g., several weeks).

-

Monitor and record blood pressure throughout the study period.

-

-

Data Analysis:

-

Compare the changes in blood pressure from baseline between the treatment groups and the control group.

-

Analyze the dose-response relationship for the antihypertensive effects of each enantiomer.

-

Visualizations

Signaling Pathways

References

- 1. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Tolerability and effectiveness of (S)-amlodipine compared with racemic amlodipine in hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beyond Amlodipine—The Case for S-amlodipine as the First Choice Calcium Channel Blocker: An Expert Opinion from India [japi.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Effects of Amlodipine Enantiomers on T-type and N-type Calcium Channels

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for hypertension and angina.[1] It is administered as a racemic mixture of S-(-)-amlodipine and R-(+)-amlodipine. The pharmacological activity of amlodipine is highly stereoselective. The S-(-) enantiomer is a potent blocker of L-type calcium channels, which is responsible for its therapeutic effects.[2] In contrast, the R-(+) enantiomer exhibits minimal to no activity at L-type calcium channels but has been shown to induce nitric oxide release through a separate, kinin-dependent pathway. While amlodipine's primary target is the L-type channel, racemic amlodipine also demonstrates inhibitory effects on T-type and N-type calcium channels. This guide provides a comprehensive technical overview of the effects of amlodipine on these neuronal and cardiac calcium channel subtypes, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Quantitative Analysis of Amlodipine's Effects

The inhibitory effects of racemic amlodipine on T-type and N-type voltage-gated calcium channels have been quantified using various electrophysiological and binding assays. The data underscores that while amlodipine is most potent at L-type channels, it retains micromolar affinity for T- and N-type channels. This activity is primarily attributed to the S-(-) enantiomer. One study explicitly demonstrated that R-(+)-amlodipine has no significant effect on L-type calcium channel currents.[3]

Table 1: Inhibitory Concentration (IC50) of Racemic Amlodipine on T-type and N-type Calcium Channels

| Channel Type | Subtype(s) | Preparation | IC50 Value (µM) | Holding Potential | Reference(s) |

| T-type | - | Guinea-pig atria | 5.6 | Not Specified | [4] |

| T-type | Cav3.2 | Recombinant HEK293 cells | > 30 (approx. 10-fold less potent than on L-type) | Not Specified | [4][5] |

| N-type | Cav2.2 (α1Bα2β1) | Recombinant Xenopus oocytes | 5.8 | -100 mV | [4][6] |

| N-type | Cav2.2 (α1Bα2δ1β1a) | Recombinant Xenopus oocytes | 2.7 | -60 mV | [7] |

Table 2: Binding Affinity (Kd) of Racemic Amlodipine for N-type Calcium Channels

| Channel Complex | Preparation | Ligand | Kd Value (nM) | Reference(s) |

| N-type (α1Bα2δ1β1a) | Recombinant Xenopus oocytes | [3H]amlodipine | 3.08 | [7] |

Stereoselectivity of Amlodipine

The two enantiomers of amlodipine have distinct pharmacological profiles. The S-(-) enantiomer is responsible for the calcium channel blockade, while the R-(+) enantiomer has other biological effects, notably the stimulation of nitric oxide (NO) synthesis.

Experimental Protocols

A comprehensive understanding of amlodipine's interaction with calcium channels relies on sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring ion channel currents and quantifying the inhibitory effect of compounds like amlodipine, typically by determining the IC50 value.

Objective: To measure the dose-dependent inhibition of T-type or N-type calcium channel currents by amlodipine.

Methodology:

-

Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the recombinant calcium channel of interest (e.g., Cav3.2 for T-type or Cav2.2 for N-type). Culture cells to 70-80% confluency on glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2 (or BaCl2 as the charge carrier to avoid calcium-dependent inactivation), 1 MgCl2, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.

-

-

Recording:

-

Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with the external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Clamp the cell's membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure channels are in a resting state.

-

-

Data Acquisition:

-

Apply a voltage protocol to elicit the specific current. For N-type channels, a step depolarization to +10 mV for 50-100 ms can be used.

-

Record baseline currents in the absence of the drug.

-

Perfuse the chamber with increasing concentrations of amlodipine, allowing several minutes at each concentration for the drug effect to reach steady state.

-

Record currents at each concentration.

-

-

Analysis:

-

Measure the peak current amplitude at each drug concentration.

-

Normalize the inhibited currents to the baseline control current.

-

Plot the normalized current as a function of amlodipine concentration and fit the data to the Hill equation to determine the IC50 value.

-

Radioligand Binding Assay